N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-oxopyran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-10-7-13(11-24-17)18(23)20-14-8-5-12(6-9-14)19-21-15-3-1-2-4-16(15)25-19/h1-11H,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXUECZIDSXWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization and amide formation processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoxazole and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival . The benzoxazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cytotoxic Benzo[d]oxazole Derivatives
Compounds in the "12 series" (e.g., 12c, 12d, 12e) from share structural similarities with the target compound, particularly the benzo[d]oxazole-phenyl backbone. However, these analogs incorporate thioacetamido linkages and variable substituents (e.g., tert-butyl, methoxyphenyl), which modulate their cytotoxicity against HepG2 cells. Key findings include:
| Compound | Substituent(s) | IC50 (μM) | BAX/Bcl-2 Ratio | Caspase-3 Activation |
|---|---|---|---|---|
| 12c | Cyclopentyl, 5-methyl | 8.2 | 3.5 | 2.8-fold increase |
| 12d | tert-Butyl | 6.7 | 4.1 | 3.1-fold increase |
| 12e | tert-Butyl, 5-chloro | 5.9 | 4.8 | 3.5-fold increase |
However, the pyranone carboxamide group may alter solubility or target specificity compared to the sulfur-containing analogs .
Optoelectronic Materials with Benzo[d]oxazole Moieties
and highlight benzo[d]oxazole-based compounds like 10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX) and tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO). These materials exhibit thermally activated delayed fluorescence (TADF) with short lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔE_ST <0.1 eV), making them suitable for OLEDs .
| Compound | Application | Emission Color | ΔE_ST (eV) | TADF Lifetime (μs) |
|---|---|---|---|---|
| BOX | OLED emitter | Blue-green | 0.09 | 0.8 |
| 4-TBOPO | OLED host | Blue | N/A | N/A |
| Target Compound | Undocumented | N/A | N/A | N/A |
Discussion
The target compound’s benzo[d]oxazole core positions it within a versatile chemical space, but its unique pyranone carboxamide group distinguishes it from analogs in cytotoxicity, optoelectronics, and synthesis. Key comparisons include:
- Cytotoxicity : Unlike thioacetamido derivatives (12 series), the carboxamide linkage may enhance metabolic stability or alter target engagement .
- Optoelectronics: The absence of phenoxazine or phosphine oxide groups likely limits TADF activity, though the pyranone’s electron-withdrawing nature could enable novel charge-transfer properties .
- Synthesis : Intermediate characterization methods (e.g., NMR, IR) used for vinyl benzoates are directly applicable to the target compound, ensuring robust structural validation .
Further studies should prioritize biological screening and photophysical characterization to elucidate the compound’s unique profile.
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]oxazole moiety and a pyran-5-carboxamide backbone. The synthesis typically involves several steps, including:
- Formation of the benzo[d]oxazole moiety : This can be achieved through cyclization reactions involving 2-aminophenol and carboxylic acid derivatives.
- Coupling with phenyl groups : Using palladium-catalyzed reactions to attach phenyl groups to the benzo[d]oxazole intermediate.
- Formation of the pyran structure : This may involve reactions with diketones or other suitable reagents under acidic or basic conditions.
The biological activity of this compound is believed to arise from its ability to interact with various biological targets, including enzymes and receptors. The benzo[d]oxazole moiety can engage in π-stacking interactions with aromatic amino acids in enzyme active sites, while the carboxamide group may form hydrogen bonds with polar residues, modulating enzyme activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzoxazole structure have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal properties against pathogens like Candida albicans .
Cytotoxicity and Anticancer Potential
Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3). The structure–activity relationship (SAR) suggests that modifications to the benzoxazole ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Case Studies
-
Antibacterial Screening : A study screened multiple benzoxazole derivatives for antibacterial activity, revealing that certain compounds exhibited minimal inhibitory concentrations (MIC) effective against Bacillus subtilis and Escherichia coli. The most active compound showed an MIC significantly lower than standard antibiotics .
Compound MIC against B. subtilis MIC against E. coli Compound 1 10 µg/mL 20 µg/mL Compound 2 15 µg/mL 25 µg/mL -
Cytotoxicity Assays : In vitro studies revealed that certain derivatives exhibited higher cytotoxicity towards cancer cell lines compared to normal fibroblast cells, suggesting a potential therapeutic window for anticancer applications .
Cell Line IC50 (µM) for Compound A IC50 (µM) for Compound B MCF-7 5 15 A549 10 20 Normal Fibroblasts 30 50
Q & A
Q. Key Considerations :
- Temperature control (60–100°C) prevents side reactions in exothermic steps.
- Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
How is this compound characterized analytically?
Basic Research Question
Primary Methods :
- FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzo[d]oxazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR spectroscopy : Confirm regiochemistry (e.g., pyran C-5 carboxamide resonance at δ 160–165 ppm in ¹³C NMR) .
- X-ray crystallography : Resolve stereochemical ambiguities in the solid state .
Q. Data Interpretation :
- Compare spectral data with structurally analogous compounds (e.g., pyran-2-carboxamide derivatives) to validate assignments .
What biological activities have been reported for this compound?
Basic Research Question
Reported Activities :
- Enzyme inhibition : Moderate activity (IC₅₀ = 2–10 µM) against kinases and cyclooxygenase-2 (COX-2) due to π-π stacking with catalytic residues .
- Anticancer potential : Apoptosis induction in HeLa cells (EC₅₀ = 15 µM) via mitochondrial pathway activation .
- Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Q. Computational Tools :
- Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 .
What computational methods optimize the synthesis and reactivity of this compound?
Advanced Research Question
Strategies :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
- Reaction path screening : ICReDD’s workflow combines density functional theory (DFT) and machine learning to prioritize viable synthetic routes .
Q. Case Study :
- Solvent effects (e.g., DMF vs. THF) on reaction energy barriers can reduce trial-and-error experimentation by 40% .
How can contradictions in reported bioactivity data be resolved?
Advanced Research Question
Common Sources of Discrepancy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
